3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features an indole moiety, an azetidine ring, and an oxazolidine-2,4-dione structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. Finally, the oxazolidine-2,4-dione moiety can be formed through cyclization reactions involving amino acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The specific methods may vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to various biological effects. The azetidine and oxazolidine-2,4-dione structures can also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2,3-dione: An oxidized derivative of indole with potential biological activities.
Azetidine-2-carboxylic acid: An amino acid derivative with a similar azetidine ring structure.
Uniqueness
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of indole, azetidine, and oxazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-13-8-22-15(21)18(13)11-6-17(7-11)14(20)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCKDRVCTUWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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